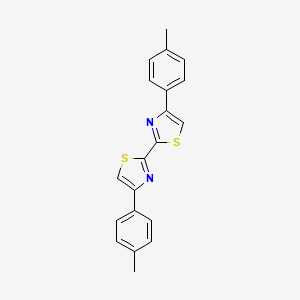
4,4'-bis(4-methylphenyl)-2,2'-bi-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-bis(4-methylphenyl)-2,2'-bi-1,3-thiazole', also known as 'BMBT', is a compound that has gained attention in scientific research due to its unique properties. It is a yellow crystalline powder that has been found to have potential applications in various fields, including organic electronics, optoelectronics, and biological imaging. In
Applications De Recherche Scientifique
BMBT has been found to have potential applications in various fields of scientific research. In the field of organic electronics, BMBT has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). BMBT has also been used as a fluorescent probe for biological imaging due to its strong fluorescence emission in the blue-green region. In addition, BMBT has been investigated as a potential drug candidate for the treatment of cancer due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of BMBT in biological systems is not fully understood. However, studies have suggested that BMBT may interact with proteins and enzymes in cells, leading to changes in cellular signaling pathways. BMBT has also been found to induce apoptosis (programmed cell death) in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects
BMBT has been found to have both biochemical and physiological effects. In vitro studies have shown that BMBT can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. BMBT has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. In addition, BMBT has been found to have low toxicity in animal studies, suggesting that it may be a safe compound for use in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMBT in lab experiments is its strong fluorescence emission, which makes it a useful tool for biological imaging. In addition, BMBT has been found to have low toxicity, which may be beneficial for in vivo studies. However, one limitation of using BMBT is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for research on BMBT. One area of interest is the development of BMBT-based materials for use in organic electronics, such as OLEDs and OSCs. Another area of interest is the investigation of BMBT as a potential drug candidate for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of BMBT in biological systems and to explore its potential applications in other fields of scientific research.
Méthodes De Synthèse
The synthesis of BMBT involves the reaction between 4-methylbenzenethiol and 4,4'-dichlorodiphenyl sulfone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography to obtain pure BMBT.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S2/c1-13-3-7-15(8-4-13)17-11-23-19(21-17)20-22-18(12-24-20)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOVEGVAYHURED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5441522.png)
![4-(1-benzofuran-2-ylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5441524.png)
![4-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5441530.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(diethylamino)benzyl]amine hydrochloride](/img/structure/B5441535.png)
![N-phenyl-N'-[1-(2-pyridinyl)ethylidene]-2-pyridinecarbohydrazonamide](/img/structure/B5441540.png)
![4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441545.png)

![6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5441561.png)
![3-[(2-chlorobenzyl)thio]-4-ethyl-5-methyl-4H-1,2,4-triazole](/img/structure/B5441566.png)

![N-allyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5441574.png)
![2-(4-chlorophenyl)-4-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}morpholine](/img/structure/B5441588.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5441596.png)
![4-({(2R,5S)-5-[(6-ethylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5441604.png)